An In-Depth Technical Guide to Fmoc-2-amino-3-hydroxypentanoic Acid: Structure, Properties, and Application in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-2-amino-3-hydroxypentanoic Acid: Structure, Properties, and Application in Peptide Synthesis
This technical guide provides a comprehensive overview of Fmoc-2-amino-3-hydroxypentanoic acid, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, a representative synthesis protocol, and its applications in the construction of complex peptides.
Introduction: The Significance of β-Hydroxy-α-Amino Acids in Peptide Science
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for modulating their conformational properties, proteolytic stability, and biological activity. Among these, β-hydroxy-α-amino acids represent a particularly valuable class of building blocks. The presence of a hydroxyl group on the β-carbon introduces a new site for hydrogen bonding and potential post-translational modifications, influencing peptide folding and interaction with biological targets. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling a milder, base-labile deprotection strategy that is orthogonal to acid-labile side-chain protecting groups.[1][2] This guide focuses on Fmoc-2-amino-3-hydroxypentanoic acid, a derivative of norvaline possessing a β-hydroxyl group, and explores its utility in the synthesis of novel peptides with therapeutic potential.
Chemical Structure and Stereochemistry
The fundamental structure of Fmoc-2-amino-3-hydroxypentanoic acid combines the Fmoc protecting group attached to the α-amino group of 2-amino-3-hydroxypentanoic acid. The core amino acid, also known as 3-hydroxynorvaline, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).
The precise stereochemistry of commercially available or synthetically prepared Fmoc-2-amino-3-hydroxypentanoic acid is critical as it dictates the three-dimensional orientation of the side chain and the hydroxyl group, which in turn influences the conformational preferences of the resulting peptide. The (2S,3S) and (2R,3R) isomers are diastereomers of the (2S,3R) and (2R,3S) isomers. The specific stereoisomer used in peptide synthesis must be carefully selected to achieve the desired biological activity and structural properties.
Below is the general chemical structure of Fmoc-2-amino-3-hydroxypentanoic acid:
Caption: 2D structure of Fmoc-2-amino-3-hydroxypentanoic acid.
Physicochemical Properties
The physicochemical properties of Fmoc-2-amino-3-hydroxypentanoic acid are essential for its handling, storage, and effective use in peptide synthesis. While specific experimental data for all properties of this particular derivative are not widely published, a summary of available and expected properties is provided below.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₀H₂₁NO₅ | [3] |
| Molecular Weight | 355.39 g/mol | [3] |
| Appearance | Expected to be a white to off-white powder. | Based on similar Fmoc-amino acids.[4] |
| Melting Point | Data not available. | Typically, Fmoc-amino acids have melting points in the range of 100-200 °C. |
| Solubility | Expected to be soluble in common SPPS solvents like DMF and NMP.[5] | The solubility of Fmoc-protected amino acids can vary depending on the side chain.[5] |
| Optical Rotation | Data not available. | This value is dependent on the specific stereoisomer. |
| CAS Number | Not definitively assigned for all stereoisomers. The unprotected amino acid has CAS numbers for its various isomers, e.g., 2280-42-4 for the (2S) form.[6][7] | A specific CAS for the Fmoc-protected version is not consistently reported across major databases. |
Synthesis of Fmoc-2-amino-3-hydroxypentanoic Acid: A Representative Protocol
A standard method for the preparation of Fmoc-amino acids involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions. The following is a representative, detailed protocol for the synthesis of an Fmoc-protected β-hydroxy-α-amino acid, which can be adapted for 2-amino-3-hydroxypentanoic acid. The hydroxyl group on the side chain may require protection depending on the subsequent steps in peptide synthesis. For the purpose of this guide, we will describe the protection of the α-amino group.
Materials:
-
2-Amino-3-hydroxypentanoic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Dissolution of the Amino Acid: In a round-bottom flask, dissolve 2-amino-3-hydroxypentanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate (2-3 equivalents). Stir the mixture until the amino acid is completely dissolved. Cool the solution in an ice bath to 0-5 °C.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1-1.1 equivalents) in dioxane or acetone. Add this solution dropwise to the cold, stirring amino acid solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with diethyl ether (2-3 times) to remove any unreacted Fmoc reagent and byproducts like dibenzofulvene.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl while cooling in an ice bath. The Fmoc-protected amino acid will precipitate as a white solid or oil.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 times).
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Fmoc-2-amino-3-hydroxypentanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
Caption: General workflow for the synthesis of Fmoc-amino acids.
Applications in Peptide Synthesis and Drug Development
Fmoc-2-amino-3-hydroxypentanoic acid is a valuable building block for solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with modified backbones and enhanced biological properties.
5.1. Incorporation into Peptides via SPPS:
The general workflow for incorporating Fmoc-2-amino-3-hydroxypentanoic acid into a growing peptide chain on a solid support is as follows:
-
Resin Preparation: The synthesis begins with a solid support (resin), typically functionalized with a linker to which the C-terminal amino acid of the desired peptide is attached.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[8] This exposes the free α-amino group.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Coupling: The incoming Fmoc-2-amino-3-hydroxypentanoic acid is activated using a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) and then added to the resin. The activated carboxylic acid reacts with the free amino group on the resin-bound peptide to form a new peptide bond.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.
Caption: Role of Fmoc-2-amino-3-hydroxypentanoic acid in an SPPS cycle.
5.2. Rationale for Use in Drug Development:
The incorporation of Fmoc-2-amino-3-hydroxypentanoic acid can impart several beneficial properties to synthetic peptides for therapeutic applications:
-
Conformational Constraint: The β-hydroxyl group can participate in intramolecular hydrogen bonding, which can pre-organize the peptide backbone into specific secondary structures such as β-turns or helices. This conformational rigidity can lead to higher receptor binding affinity and specificity.
-
Increased Proteolytic Stability: The non-natural structure of the amino acid can hinder recognition by proteases, leading to a longer in vivo half-life of the peptide drug.
-
Enhanced Hydrophilicity: The hydroxyl group can increase the overall hydrophilicity of the peptide, which may improve its solubility and pharmacokinetic profile.
-
Bioisosteric Replacement: This amino acid can be used as a bioisostere for naturally occurring residues like threonine or serine, allowing for fine-tuning of the peptide's biological activity.
Conclusion
Fmoc-2-amino-3-hydroxypentanoic acid is a specialized and valuable reagent for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its unique structure, featuring a β-hydroxyl group, offers opportunities to modulate peptide conformation, stability, and bioactivity. While detailed physicochemical data for this specific compound is not extensively available in the public domain, this guide provides a comprehensive overview of its structure, a representative synthesis protocol, and its application in solid-phase peptide synthesis, grounded in the established principles of peptide chemistry. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the use of custom-designed, non-canonical amino acids like Fmoc-2-amino-3-hydroxypentanoic acid will undoubtedly play an increasingly important role in the future of drug discovery.
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PubChem. (2R)-3-Amino-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]
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Next Peptide. 10148-67-1 | (2S,3R)-2-aMino-3-hydroxypentanoic acid. [Link]
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PubChem. (2S)-2-Amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]
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